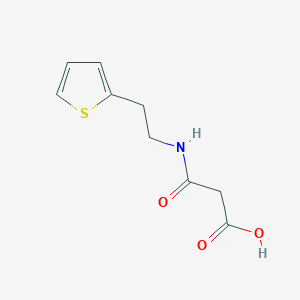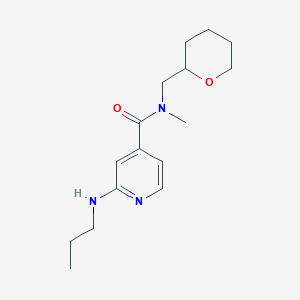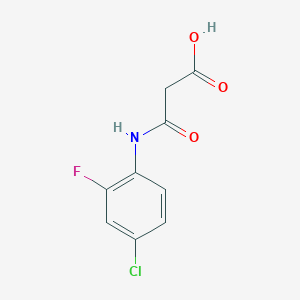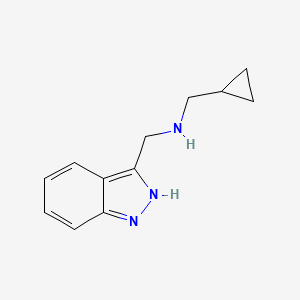
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid, also known as TTA, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. TTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
作用机制
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid exerts its effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to interact with coactivators and initiate transcription of target genes. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also inhibits the activity of the enzyme fatty acid synthase, which is involved in de novo lipogenesis.
Biochemical and Physiological Effects:
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been shown to have various biochemical and physiological effects. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also reduces hepatic glucose production and improves lipid metabolism by reducing triglyceride and cholesterol levels. In obesity, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to reduce adiposity by decreasing adipocyte size and increasing energy expenditure. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also improves lipid metabolism by reducing triglyceride and cholesterol levels. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to inhibit cell proliferation and induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various in vitro and in vivo assays. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has also been shown to have low toxicity and high selectivity for PPARγ. However, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid also has a short half-life and requires frequent dosing in animal studies.
未来方向
There are several future directions for 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid research. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in combination therapy with other antidiabetic drugs. In obesity, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in preventing and treating metabolic syndrome. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could be further studied for its potential in combination therapy with other anticancer drugs. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid could also be further studied for its potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, new 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid derivatives could be synthesized and tested for their potential therapeutic applications.
合成方法
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid can be synthesized by the reaction of 2-(2-thiophen-2-ylethyl)amine with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis and decarboxylation. The resulting compound is a white crystalline powder with a melting point of 129-131°C.
科学研究应用
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been shown to have potential therapeutic applications in various diseases. In diabetes, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to improve insulin sensitivity and glucose tolerance by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has also been shown to have anti-obesity effects by reducing adiposity and increasing energy expenditure. In cancer, 3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
属性
IUPAC Name |
3-oxo-3-(2-thiophen-2-ylethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8(6-9(12)13)10-4-3-7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMAUZOARHAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(2-thiophen-2-ylethylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
